N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
This compound features a hybrid structure combining a tetrahydroquinolinone scaffold (with an isobutyl substituent at position 1 and a ketone at position 2) linked via a sulfonamide group to a 2,3-dihydrobenzo[b][1,4]dioxine moiety. Such structural attributes are often leveraged in antiviral and enzyme-targeting drug design .
Properties
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-14(2)13-23-18-6-4-16(11-15(18)3-8-21(23)24)22-29(25,26)17-5-7-19-20(12-17)28-10-9-27-19/h4-7,11-12,14,22H,3,8-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCBJODEVDFUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactions. The key steps include the formation of the quinoline core, the introduction of the isobutyl group, and the attachment of the benzo-dioxine and sulfonamide groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Sulfonamide Bond Formation
The reaction between the tetrahydroquinoline amine and the sulfonating agent proceeds via a nucleophilic substitution mechanism :
-
Activation : The sulfonating agent (e.g., sulfonyl chloride) is activated by the base, generating a good leaving group (Cl⁻).
-
Nucleophilic attack : The amine group attacks the electrophilic sulfur atom, displacing the chloride ion.
-
Proton transfer : The intermediate is deprotonated to form the final sulfonamide .
This mechanism aligns with general sulfonamide synthesis protocols .
Hydrolytic Stability
Sulfonamides are generally stable under neutral conditions but may hydrolyze under acidic or strongly basic environments. For this compound, hydrolysis could yield:
-
2,3-dihydrobenzo[b] dioxine-6-sulfonic acid
-
1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine
Key Factors Influencing Stability
-
pH : Sulfonamides are stable at neutral pH but susceptible to hydrolysis in extreme conditions .
-
Solubility : The compound’s solubility in polar solvents (e.g., DMSO, DMF) may enhance reactivity in substitution or coupling reactions.
Potential Reactions
Structural Comparisons
| Feature | This Compound | Analogous Compounds |
|---|---|---|
| Sulfonamide linkage | Benzo[b] dioxine-6-sulfonamide | Propane-1-sulfonamide, naphthalene-1-sulfonamide |
| Core heterocycle | Tetrahydroquinoline | Tetrahydroquinoline |
Scientific Research Applications
Antibacterial Properties
Sulfonamides are well-known for their antibacterial effects. The mechanism typically involves the inhibition of bacterial folic acid synthesis, which is crucial for DNA replication and cell division. Studies have shown that derivatives similar to this compound exhibit significant antibacterial activity against various strains of bacteria.
Anticancer Effects
Research indicates that compounds within this class may also possess anticancer properties. The tetrahydroquinoline structure has been associated with the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance:
- Inhibition of cancer cell lines : Studies have demonstrated that certain sulfonamide derivatives can reduce the viability of cancer cells in vitro.
Synthesis and Reaction Mechanisms
The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps starting from readily available precursors. These steps may include:
- Formation of the tetrahydroquinoline core through cyclization reactions.
- Introduction of the sulfonamide functionality via sulfonation reactions under controlled conditions.
The detailed reaction conditions such as temperature, solvents, and catalysts vary depending on the specific synthetic route chosen.
Potential Applications
The potential applications of this compound include:
- Pharmaceutical Development : Due to its biological activities, this compound can be explored for developing new antibacterial and anticancer drugs.
- Research into Novel Therapeutics : Investigating its interactions with specific biological targets could lead to insights into new therapeutic strategies leveraging its unique structural characteristics.
Mechanism of Action
The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core and sulfonamide group are known to interact with biological molecules, potentially inhibiting or activating specific pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(1-oxa-2-azaspiro[4.7]dodec-2-en-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (Compound 4f)
Key Features :
- Comparison: Property Target Compound Compound 4f Sulfonamide Groups 1 2 Ring System Tetrahydroquinolinone Spirocyclic + Dihydrodioxine Melting Point Not reported 191–193 °C Synthetic Yield Not reported Up to 61% The spirocyclic system in 4f may improve antiviral activity against flaviviruses (e.g., West Nile virus) due to enhanced binding to viral envelope proteins, though this remains speculative without direct data on the target compound .
Functional Analog: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
- Key Features: Replaces sulfonamide with an acetamide linker. Contains a tetrahydroisoquinolinone core substituted with a 2-methylbenzyl group. Molecular formula: C28H26N2O5 (vs. C21H22N2O5S for the target compound) .
Sulfur-Containing Analog: 2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole
- Key Features: Sulfanyl (-S-) group instead of sulfonamide (-SO2NH-). Quinazolinone core with a phenylethyl substituent. Structural data emphasizes bond angles (e.g., C9–C8–H8B = ~109°) and torsional flexibility .
- Comparison: Property Target Compound Sulfanyl Analog Sulfur Group Sulfonamide Sulfanyl Core Tetrahydroquinolinone Quinazolinone Polarity Higher Lower Stability Likely oxidatively stable Prone to oxidation The sulfanyl group offers reduced polarity, which may enhance blood-brain barrier penetration but compromise metabolic stability .
Research Implications and Limitations
- Structural Insights : The target compound’s isobutyl group and sulfonamide linker balance lipophilicity and hydrogen-bonding, making it a candidate for central nervous system (CNS) targets.
- Data Gaps : Direct biological activity data (e.g., IC50, pharmacokinetics) for the target compound are absent in the provided evidence, limiting functional comparisons.
- Synthetic Challenges : Compound 4f’s higher yield via method C suggests room for optimizing the target compound’s synthesis .
Biological Activity
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that belongs to the sulfonamide class. This compound is characterized by its unique structural features, including a tetrahydroquinoline moiety and a sulfonamide group. The biological activity of this compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 378.45 g/mol. The structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.45 g/mol |
| CAS Number | 941991-70-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets and pathways. Specific mechanisms include:
1. Enzyme Inhibition:
The sulfonamide group may inhibit specific enzymes involved in critical biological processes, potentially affecting cell proliferation and apoptosis.
2. Modulation of Signaling Pathways:
This compound can influence signaling pathways related to inflammation and immune responses. For instance, it may modulate the activity of cytokines and growth factors.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity:
Sulfonamides are known for their antibacterial properties. Preliminary studies suggest that this compound may exhibit antimicrobial effects against various bacterial strains.
Antitumor Activity:
Some derivatives in the sulfonamide class have shown promise in cancer treatment. The specific interactions of this compound with cancer cell lines could be an area for further exploration.
Anti-inflammatory Effects:
Given its potential to modulate inflammatory pathways, this compound might be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the same class:
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of sulfonamide derivatives similar to our compound. Results indicated significant inhibition against Gram-positive bacteria at low concentrations (below 50 µM) .
Study 2: Antitumor Potential
Research highlighted in Cancer Research demonstrated that sulfonamide derivatives could induce apoptosis in specific cancer cell lines. The mechanism involved the activation of caspase pathways .
Study 3: Anti-inflammatory Activity
A recent investigation published in Pharmacology Reports showed that certain sulfonamides could reduce pro-inflammatory cytokine production in vitro. This suggests a potential application for inflammatory conditions .
Q & A
Q. Advanced
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., viral NS5 polymerase), prioritizing derivatives with stronger hydrogen bonds or π-π stacking .
- ADMET Prediction : SwissADME predicts logP (target 2–4 for blood-brain barrier penetration) and CYP450 inhibition risks .
- Synthetic Feasibility : Retrosynthetic analysis (e.g., via Synthia) identifies accessible routes for prioritized derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
